

Application Note: Quantification of MMAF-ADC Aggregation by Size Exclusion Chromatography

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Compound of Interest

Compound Name: MMAF sodium

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Abstract

This application note details a robust method for the quantitative analysis of high molecular weight species (HMWS), or aggregates, in Monomethyl Auristatin F (MMAF) containing Antibody-Drug Conjugates (ADCs) using Size Exclusion Chromatography (SEC). Aggregation is a critical quality attribute (CQA) for therapeutic proteins, including ADCs, as it can impact efficacy and immunogenicity. The inherent hydrophobicity of many ADC payloads can promote aggregation, making accurate monitoring essential.[1][2] This document provides a comprehensive protocol for SEC analysis, discusses key considerations for MMAF-ADCs, and presents a workflow for researchers, scientists, and drug development professionals.

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic payload.[3] Monomethyl auristatin F (MMAF) is a potent anti-mitotic agent used as a payload in several ADCs.[4] Unlike its analogue, monomethyl auristatin E (MMAE), MMAF possesses a C-terminal phenylalanine residue that imparts greater hydrophilicity.[4][5] This increased hydrophilicity can lead to a lower tendency for aggregation compared to more hydrophobic payloads.[5] Nevertheless, the conjugation process and subsequent storage can induce aggregation, which is a critical quality attribute that must be closely monitored.[1][2]

Size Exclusion Chromatography (SEC) is the industry-standard technique for the separation and quantification of protein aggregates.[6][7][8][9] The method separates molecules based on

their hydrodynamic radius, allowing for the resolution of monomers from dimers and other high molecular weight species.[9] However, the hydrophobic nature of ADC payloads can lead to non-specific interactions with the stationary phase of the SEC column, resulting in poor peak shape and inaccurate quantification.[2][7][8] Modern SEC columns with advanced surface chemistries are designed to minimize these secondary interactions, enabling robust and reproducible analysis of ADCs.[7][8]

This application note provides a detailed protocol for the analysis of MMAF-ADC aggregation using a high-performance SEC column and outlines a typical experimental workflow.

Materials and Methods

Instrumentation and Consumables

- HPLC System: An Agilent 1260 Infinity II Bio-inert LC System or equivalent, equipped with a quaternary pump, multisampler with cooler, multicolumn thermostat, and a diode array detector (DAD).
- SEC Column: Agilent AdvanceBio SEC 300Å, 7.8 x 300 mm, 2.7 µm (p/n PL1180-5301) or equivalent column designed for biomolecule separations.
- Software: Agilent OpenLAB CDS Version 2.1 or equivalent chromatography data system.
- Mobile Phase: Phosphate-Buffered Saline (PBS), pH 7.4.
- Sample: MMAF-conjugated ADC, diluted in the mobile phase to a final concentration of 1 mg/mL.

Experimental Protocol

A detailed, step-by-step protocol for the SEC analysis of an MMAF-ADC is provided below:

1. Mobile Phase Preparation: a. Prepare a 1X PBS solution at pH 7.4. b. Filter the mobile phase through a 0.22 µm filter and degas thoroughly before use.
2. HPLC System Preparation: a. Purge the pump with the mobile phase to remove any air bubbles. b. Equilibrate the SEC column with the mobile phase at the desired flow rate (e.g., 0.8 mL/min) for at least 30 minutes or until a stable baseline is achieved.

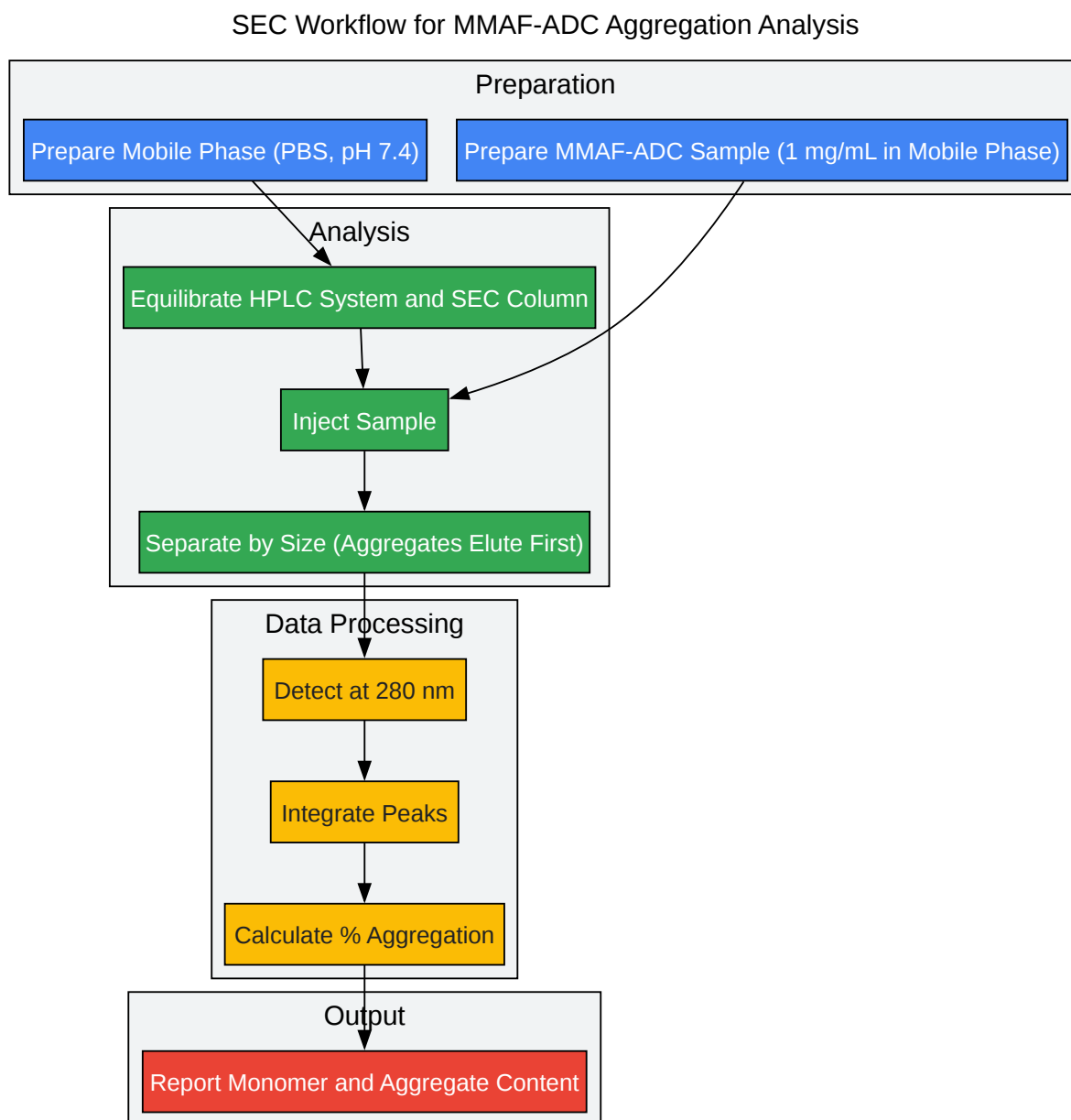
3. Sample Preparation: a. Thaw the MMAF-ADC sample on ice. b. Dilute the MMAF-ADC sample to a final concentration of 1 mg/mL using the mobile phase. c. Gently mix the sample by pipetting; do not vortex to avoid inducing further aggregation. d. Transfer the diluted sample to an appropriate HPLC vial.

4. Chromatographic Conditions: a. Set the column temperature to 30°C. b. Set the injection volume to 10 µL. c. Set the flow rate to 0.8 mL/min. d. Set the DAD to monitor at 280 nm. e. Set the run time to 20 minutes.

5. Data Acquisition and Analysis: a. Inject a blank (mobile phase) to ensure a clean baseline. b. Inject the prepared MMAF-ADC sample. c. Integrate the peaks in the resulting chromatogram. Peaks eluting before the main monomer peak are classified as high molecular weight species (aggregates). d. Calculate the percentage of aggregate using the following formula: % Aggregate = (Area of Aggregate Peaks / Total Area of All Peaks) x 100

Experimental Workflow

The following diagram illustrates the logical workflow for the SEC analysis of MMAF-ADC aggregation.



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Caption: A flowchart of the SEC-based analysis for MMAF-ADC aggregation.

Results and Discussion

The described SEC method provides excellent separation of the MMAF-ADC monomer from its aggregated forms. Due to the hydrophilic nature of MMAF, ADCs conjugated with this payload are expected to exhibit less non-specific interaction with the SEC stationary phase compared to those with more hydrophobic payloads like MMAE.^[5] This results in symmetrical peak shapes and accurate quantification.

The following table presents representative data from an SEC analysis of a stressed MMAF-ADC sample, demonstrating the method's ability to resolve and quantify aggregates.

Species	Retention Time (min)	Area (mAU*s)	% of Total Area
Aggregate	8.5	150	5.0
Monomer	10.2	2850	95.0
Total	3000	100.0	

Table 1: Representative SEC data for a stressed MMAF-ADC sample.

The chromatogram would typically show a large, well-defined monomer peak and one or more smaller peaks eluting at earlier retention times, corresponding to dimers and other high molecular weight species. The method is sensitive enough to detect low levels of aggregation, making it suitable for both process development and quality control applications.

Forced degradation studies, such as pH or temperature stress, can be employed to generate aggregates and validate the method's ability to monitor changes in the aggregation profile over time.^[7]

Conclusion

This application note provides a detailed and robust SEC method for the quantitative analysis of MMAF-ADC aggregation. The protocol is straightforward to implement and utilizes modern SEC column technology to overcome challenges associated with ADC analysis. This method is a valuable tool for ensuring the quality, safety, and efficacy of MMAF-based ADC therapeutics.

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